Technical Guide: Physicochemical and Synthetic Profile of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine
Technical Guide: Physicochemical and Synthetic Profile of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine (also known as Benzothiazol-2-yl-o-tolyl-amine), CAS No. 25717-12-8. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including antimicrobial and anticancer properties.[1][2] This document consolidates available data on the target molecule's identity, calculated physicochemical parameters, expected spectroscopic characteristics, a robust synthetic protocol, and safety considerations. The information is intended for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Chemical Identity and Structure
N-(2-Methylphenyl)-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an N-linked o-tolyl group at the 2-position. This substitution pattern is crucial for defining its steric and electronic properties, which in turn influence its reactivity and biological interactions.
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(2-Methylphenyl)-1,3-benzothiazol-2-amine | N/A |
| CAS Number | 25717-12-8 | [3] |
| Molecular Formula | C₁₄H₁₂N₂S | [4] |
| Molecular Weight | 240.33 g/mol | [3][4] |
| Common Synonyms | Benzothiazol-2-yl-o-tolyl-amine, 2-o-Tolylaminobenzothiazole | [4] |
graph Chemical_Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S1 [label="S", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; C7 [label="C"]; N2 [label="N", fontcolor="#4285F4"]; H_N2 [label="H"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];
// Benzothiazole Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S1 [len=1.2]; S1 -- C7 [len=1.2]; C7 -- N1 [len=1.2]; N1 -- C6 [len=1.2]; C5 -- C7 [style=invis]; // for positioning// Double bonds in Benzothiazole C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- N1 [style=double];
// Amine Linker C7 -- N2; N2 -- H_N2;
// o-Tolyl Group N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C9 -- C14; C14 -- H1; C14 -- H2; C14 -- H3;
// Double bonds in Tolyl C8 -- C9 [style=double]; C10 -- C11 [style=double]; C12 -- C8 [style=double, len=1.2];
// Positioning using invisible edges or pos attribute if needed// This is a simplified representation for clarity// Full atom labeling can be added if necessary label="N-(2-Methylphenyl)-1,3-benzothiazol-2-amine"; fontsize=12;
}
Caption: Chemical structure of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine.
Physicochemical Properties
Experimental data for this specific compound is sparse in publicly accessible literature. The properties listed below are primarily based on computational predictions, which provide a reliable estimate for strategic planning of experiments. For related compounds, the physical appearance is typically a yellow solid.
| Property | Value | Notes / Source |
| Appearance | Yellow Solid (Expected) | Inferred from isomers and related compounds. |
| Melting Point | Data not available | An experimental melting point has not been reported in the surveyed literature. |
| Boiling Point | 381.1 °C at 760 mmHg | Calculated.[4] |
| Density | 1.274 g/cm³ | Calculated.[4] |
| Flash Point | 184.3 °C | Calculated.[4] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water is predicted due to its aromatic, nonpolar nature. |
| LogP | 3.99 | Calculated octanol-water partition coefficient.[4] |
Synthesis Protocol: Copper-Catalyzed S-Arylation
The synthesis of 2-aminobenzothiazoles can be efficiently achieved through various modern catalytic methods. A particularly robust method involves the copper-catalyzed reaction between an appropriately substituted carbodiimide and a sulfur source like sodium hydrosulfide. This approach offers high yields and is applicable to a range of substrates. The following protocol is adapted from a reported synthesis of the isomeric N-(m-tolyl)benzo[d]thiazol-2-amine and is directly applicable for the synthesis of the target ortho isomer.
3.1 Experimental Workflow
Caption: Workflow for the synthesis of N-aryl-benzothiazol-2-amines.
3.2 Step-by-Step Methodology
-
Reagent Preparation : To a Schlenk tube, add the requisite o-iodoarylcarbodiimide precursor (0.3 mmol, 1.0 equiv.), sodium hydrosulfide (NaHS, 0.9 mmol, 3.0 equiv.), and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.06 mmol, 20 mol%).
-
Solvent Addition : Add 2 mL of anhydrous dimethylformamide (DMF) to the Schlenk tube.
-
Inert Atmosphere : Seal the tube and thoroughly purge with dry nitrogen gas.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for the indicated time (typically 15 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL).
-
Extraction : Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue using silica gel column chromatography (e.g., with a petroleum ether/ethyl acetate gradient) to afford the desired N-(2-Methylphenyl)-1,3-benzothiazol-2-amine.
Spectroscopic Profile
4.1 Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)
-
-NH Proton : A broad singlet is expected around δ 10.4 ppm.
-
Benzothiazole Protons : Four distinct aromatic protons between δ 7.10 and 7.80 ppm. These will appear as a complex pattern of doublets and triplets.
-
Tolyl Protons : Four aromatic protons on the tolyl ring, expected between δ 6.80 and 7.70 ppm. Due to the ortho substitution, these will show more complex splitting than the meta isomer.
-
Methyl Protons : A sharp singlet for the tolyl methyl group (-CH₃) is expected around δ 2.30 ppm.
4.2 Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
-
C=N Carbon : The characteristic imine-like carbon of the thiazole ring is expected around δ 162.0 ppm.
-
Aromatic Carbons : Multiple signals for the 12 aromatic carbons of the benzothiazole and tolyl rings are expected in the range of δ 115.0 to 153.0 ppm.
-
Methyl Carbon : The tolyl methyl carbon should appear as a single peak around δ 21.5 ppm.
4.3 Infrared (IR) Spectroscopy
-
N-H Stretch : A characteristic stretching vibration for the secondary amine is expected in the region of 3200-3400 cm⁻¹.
-
C-H Aromatic Stretch : Signals just above 3000 cm⁻¹.
-
C=N Stretch : A strong absorption band around 1610-1640 cm⁻¹ is characteristic of the thiazole ring.
-
Aromatic C=C Bending : Multiple sharp peaks in the fingerprint region of 1450-1600 cm⁻¹.
Reactivity and Potential Applications
5.1 Chemical Reactivity
The benzothiazole ring system is aromatic and generally stable. The exocyclic amine provides a key site for further functionalization. The nitrogen atom can act as a nucleophile, allowing for reactions such as acylation, alkylation, or coupling to other molecular scaffolds.[5][6] The aromatic rings can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.
5.2 Potential Applications in Drug Discovery
The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2]
-
Anticancer Activity : Many 2-aminobenzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines. Their mechanism often involves the inhibition of key enzymes or interaction with DNA.[7]
-
Antimicrobial Agents : The scaffold is present in numerous compounds with antibacterial and antifungal properties. They can act by inhibiting essential microbial enzymes.[6]
-
Enzyme Inhibition : The structural features of N-(2-Methylphenyl)-1,3-benzothiazol-2-amine make it a candidate for screening as an inhibitor of kinases, polymerases, or other enzymes relevant to disease.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 25717-12-8 is not widely available. Therefore, handling precautions should be based on data from structurally similar compounds, such as 2-aminobenzothiazole.
-
Hazard Classification (Inferred) : Likely harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation.[2]
-
Handling : Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-(2-Methylphenyl)-1,3-benzothiazol-2-amine is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational set of its chemical and physical properties, a reliable synthetic route, and an expected spectroscopic profile. While further experimental validation of these properties is warranted, the compiled data serves as a robust starting point for researchers to confidently incorporate this molecule into their development programs.
References
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The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. Retrieved from [Link]
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Chemsrc. (n.d.). BENZOTHIAZOL-2-YL-O-TOLYL-AMINE | CAS#:25717-12-8. Retrieved from [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 215-227. Retrieved from [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. Retrieved from [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Ivanova, Y., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. Retrieved from [Link]
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Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]
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Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 32-46. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. Retrieved from [Link]
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